molecular formula C7H5ClN2S2 B064575 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine CAS No. 176530-47-5

4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine

Cat. No.: B064575
CAS No.: 176530-47-5
M. Wt: 216.7 g/mol
InChI Key: YKVAWSVTEWXJGJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine (4-Cl-MTP) is a synthetic molecule derived from thieno[3,2-d]pyrimidine, a heterocyclic nitrogen-containing aromatic compound. It is used in various scientific research applications, including drug discovery, chemical synthesis, and drug metabolism studies. It is also used in biochemical and physiological studies of the human body.

Scientific Research Applications

  • Synthesis of 4-(Phenylamino)thieno[3,2-d]pyrimidines : This research demonstrates a method to synthesize new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives, indicating the importance of thienopyrimidine derivatives in medicinal and biological activities. Thieno[3,2-d]pyrimidines have been identified as potent inhibitors of VEGF receptor-2 kinase, important for new blood vessel formation in tumors, and have potential therapeutic applications in psychosis, memory impairment, and drug abuse treatment (Yang-Heon Song, 2007).

  • Electrospray Ionization Collision Induced Dissociation : This study explores the fragmentation behavior of 2,4-substituted thieno[3,2-d]pyrimidines under mass spectrometry, which aids in characterizing these compounds. The research provides insights into gas-phase reactions in mass spectrometric studies of thieno[3,2-d]pyrimidine derivatives (Yanchun Guo et al., 2020).

  • Radioprotective and Antitumor Activity : Novel thieno[2,3-d]pyrimidine derivatives showed promising radioprotective and antitumor activities. This highlights the potential of these compounds in the development of new therapeutic agents (S. Alqasoumi et al., 2009).

  • Synthesis and Reactions of Polynuclear Heterocycles : The synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring indicates their high biological activities. These compounds have shown potential as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (A. El-Gazzar et al., 2006).

  • Synthesis and Antimicrobial Evaluation : This paper discusses the synthesis of new thienopyrimidine derivatives and their pronounced antimicrobial activity, indicating the potential use of these compounds in antimicrobial therapies (M. Bhuiyan et al., 2006).

  • Antiproliferative Activities of Halogenated Thieno[3,2-d]pyrimidines : The study reveals that halogenated thieno[3,2-d]pyrimidines possess antiproliferative activity against various cancer cell lines, underscoring their potential in cancer therapy (Kartik W Temburnikar et al., 2014).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It may cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine are not available, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Thieno pyrimidine derivatives are being developed as potential anti-cancer agents targeting VEGFR-2 .

Properties

IUPAC Name

4-chloro-2-methylsulfanylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S2/c1-11-7-9-4-2-3-12-5(4)6(8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVAWSVTEWXJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363214
Record name 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176530-47-5
Record name 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxy-2-methylthiothiopheno[3,2-d ]pyrimidine (15.4 g, 78 mmol) was combined with 50 mL of dry acetonitrile and 29 mL (312 mmol) of phosphoryl chloride and 10 mL (78 mmol) of N,N-dimethylaniline were added with stirring. The mixture was heated to reflux with stirring for 2 hours. It was then allowed to cool and most of the acetonitrile was removed by evaporation under reduced pressure. The residue was poured slowly into 200 mL of cold water with cooling and agitation. The resulting mixture was extracted with 4×500 mL of ether and the combined ethereal extracts were dried over magnesium sulfate and concentrated by evaporation under reduced pressure. The 15.3 g of tan solid title compound obtained melted at 115°-118° C. and had a proton NMR spectrum consistent with the assigned structure.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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